N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide
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Overview
Description
N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide is a heterocyclic compound that features a thiophene ring and a dihydropyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of nicotinic acid, which is a precursor of the coenzyme nicotinamide adenine dinucleotide (nad+), playing a crucial role in various biological processes .
Result of Action
Some derivatives of this compound have shown promising fungicidal activities against certain fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide typically involves the condensation of thiophene derivatives with dihydropyridine precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance yield and purity. For example, the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal-Knorr reaction can improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes.
Scientific Research Applications
N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities with N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide.
Dihydropyridine derivatives: Compounds like nifedipine and amlodipine, which are well-known calcium channel blockers, also contain the dihydropyridine ring.
Uniqueness
This compound is unique due to the combination of the thiophene and dihydropyridine rings in its structure. This dual heterocyclic system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10(11-9-5-4-8-14-9)12-6-2-1-3-7-12/h1-2,4-5,8H,3,6-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEADCISHGBGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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